4-(Aminomethyl)-1,3-oxazolidin-2-one

Description

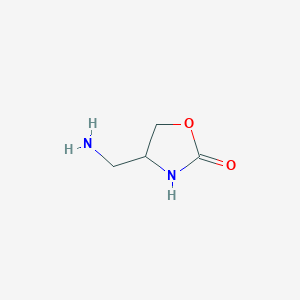

Structure

3D Structure

Properties

IUPAC Name |

4-(aminomethyl)-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O2/c5-1-3-2-8-4(7)6-3/h3H,1-2,5H2,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEMURSKJWYPYKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(=O)O1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-(Aminomethyl)-1,3-oxazolidin-2-one chemical properties

An In-Depth Technical Guide to 4-(Aminomethyl)-1,3-oxazolidin-2-one: Core Chemical Properties and Applications for Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4-(Aminomethyl)-1,3-oxazolidin-2-one, a pivotal heterocyclic compound in modern medicinal chemistry. We will delve into its fundamental chemical properties, synthesis, reactivity, and critical role as a building block in the development of novel therapeutics, particularly within the renowned oxazolidinone class of antibiotics.

Core Molecular Profile and Physicochemical Properties

4-(Aminomethyl)-1,3-oxazolidin-2-one is a chiral molecule featuring a stable five-membered oxazolidinone ring substituted with a primary aminomethyl group at the 4-position. This unique combination of a privileged scaffold and a reactive functional handle makes it an invaluable intermediate in synthetic chemistry.

Chemical Structure:

Caption: 2D Structure of 4-(Aminomethyl)-1,3-oxazolidin-2-one.

Key Identifiers and Properties:

| Property | Value | Source |

| Molecular Formula | C₄H₈N₂O₂ | [1] |

| Molecular Weight | 116.12 g/mol | [1] |

| CAS Number | 166395-15-9 | [1] |

| Synonyms | 4-(Aminomethyl)-2-oxazolidinone | [1] |

| Topological Polar Surface Area (TPSA) | 64.35 Ų | [1] |

| LogP | -0.9465 | [1] |

| Hydrogen Bond Donors | 2 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

| Rotatable Bonds | 1 | [1] |

The hydrochloride salt form (CAS: 1803589-70-9) is also commonly used in synthesis, offering improved handling and stability characteristics.[2][3]

Synthesis and Reactivity: A Chemist's Perspective

The utility of 4-(aminomethyl)-1,3-oxazolidin-2-one stems from its accessible synthesis and the predictable reactivity of its functional groups.

Synthetic Strategy: From Chiral Precursors

A common and efficient strategy for synthesizing chiral 4-(aminomethyl)-1,3-oxazolidin-2-one involves starting from readily available amino acids, such as L-Serine. This approach preserves the stereochemical integrity of the starting material, which is crucial for developing enantiomerically pure pharmaceuticals.

The general workflow involves the protection of the amine and carboxylic acid functionalities of serine, followed by cyclization and subsequent manipulation of the side chain to yield the target aminomethyl group.[4][5]

Caption: General synthetic workflow from L-Serine.

Chemical Reactivity

The reactivity profile is dominated by two key features:

-

Primary Amine (-CH₂NH₂): This group is the primary site for derivatization. It readily undergoes standard amine reactions, including:

-

Acylation: Reaction with acid chlorides or anhydrides to form amides. This is a key step in the synthesis of antibiotics like Linezolid.

-

Alkylation: Reaction with alkyl halides.

-

Reductive Amination: Reaction with aldehydes or ketones.

-

Urea/Carbamate Formation: Reaction with isocyanates or chloroformates.

-

-

Oxazolidinone Ring: The cyclic carbamate structure is generally stable under neutral and mildly acidic or basic conditions. This robustness is a desirable trait, allowing for selective modification of the aminomethyl side chain without compromising the core scaffold. However, harsh hydrolytic conditions (strong acid or base at elevated temperatures) can lead to ring-opening.

Role in Drug Discovery and Medicinal Chemistry

The oxazolidinone scaffold is a "privileged structure" in medicinal chemistry, most notably for its role in a class of potent antibiotics.[6][7]

Mechanism of Action: A Unique Antibacterial Strategy

Oxazolidinones, the class of drugs for which this molecule is a key building block, exhibit a novel mechanism of action against Gram-positive bacteria.[7][8] They are protein synthesis inhibitors that act at a very early stage of translation.[9][10]

-

Binding Target: The drug binds to the 50S ribosomal subunit.[7][8]

-

Site of Action: It specifically interacts with the P-site on the 23S rRNA of the 50S subunit.[11]

-

Inhibitory Effect: This binding event prevents the formation of the crucial initiation complex, which involves fMet-tRNA, mRNA, and the 30S subunit. By blocking this first step, the entire process of protein synthesis is halted before it can even begin.[9][11]

This mechanism is distinct from other protein synthesis inhibitors, which often target later stages like elongation. This uniqueness means there is typically no cross-resistance with other classes of antibiotics.[7]

Caption: Oxazolidinone mechanism of action on the bacterial ribosome.

Application as a Synthetic Intermediate

4-(Aminomethyl)-1,3-oxazolidin-2-one is a direct precursor or key intermediate in the synthesis of numerous therapeutic agents, including:

-

Linezolid Analogues: Linezolid was the first FDA-approved oxazolidinone antibiotic.[6] Research into new analogues to overcome resistance or broaden the spectrum of activity often utilizes this aminomethyl intermediate for coupling with various aromatic and heterocyclic moieties.[12]

-

Rivaroxaban: This compound is an anticoagulant (Factor Xa inhibitor) that also contains an oxazolidinone core, demonstrating the scaffold's versatility beyond antibiotics.[13][14] The synthesis of rivaroxaban involves a similar intermediate, (S)-4-(4-(5-(aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one.[13][15]

Analytical Characterization and Safety Protocols

Analytical Methods

Rigorous characterization is essential to confirm the identity and purity of 4-(aminomethyl)-1,3-oxazolidin-2-one. Standard analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will show characteristic signals for the aminomethyl protons, the protons on the oxazolidinone ring, and the N-H proton. The exact chemical shifts and coupling patterns confirm the structure and stereochemistry.

-

¹³C NMR: Will display distinct peaks for the carbonyl carbon (highly deshielded), the two carbons of the heterocyclic ring, and the aminomethyl carbon.

-

-

Mass Spectrometry (MS): Used to confirm the molecular weight (116.12) and analyze fragmentation patterns to further validate the structure.

-

Infrared (IR) Spectroscopy: Key vibrational bands will be observed for the N-H stretch of the amine and amide, and a strong C=O stretch for the cyclic carbamate carbonyl group.

Experimental Protocol: Acquiring a ¹H NMR Spectrum

-

Sample Preparation: Dissolve ~5-10 mg of 4-(aminomethyl)-1,3-oxazolidin-2-one in ~0.6 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD) in a standard 5 mm NMR tube.

-

Instrument Setup: Place the sample in the NMR spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Data Acquisition: Acquire a one-dimensional proton spectrum using a standard pulse sequence. Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data. Reference the spectrum using the residual solvent peak.

-

Analysis: Integrate the peaks to determine proton ratios and analyze the chemical shifts and coupling constants to confirm the structure.

Safety, Handling, and Storage

While specific toxicity data for this exact compound is limited, data from structurally related oxazolidinones suggests that appropriate precautions should be taken.[16][17]

-

GHS Hazard Statements (Anticipated): Based on related structures, may cause skin irritation (H315), allergic skin reactions (H317), serious eye irritation (H319), and respiratory irritation (H335).[15]

-

Precautionary Measures:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side shields, and a lab coat.

-

Handling: Avoid breathing dust, fumes, or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[2] It is typically shipped and stored at room temperature.[1]

Conclusion

4-(Aminomethyl)-1,3-oxazolidin-2-one is more than a simple chemical; it is a cornerstone intermediate for the development of advanced therapeutics. Its straightforward synthesis from the chiral pool, combined with the robust nature of the oxazolidinone ring and the versatile reactivity of its primary amine, provides a reliable platform for medicinal chemists. Understanding its core properties, mechanism of action, and handling requirements is essential for any research professional aiming to leverage the proven therapeutic potential of the oxazolidinone scaffold in the fight against infectious diseases and beyond.

References

-

PubChem. 4-(4-((5S)-5-(aminomethyl)-2-oxo-1,3-oxazolidin-3-yl)phenyl)morpholin-3-one hydrochloride. [Link]

-

Chemical-Suppliers.com. 4-(Aminomethyl)-1,3-oxazolidin-2-one HCl. [Link]

-

Patel, U., et al. (2022). Synthesis and Evaluation of Novel (5S)-5-(Aminomethyl)-3-[4-(6,7-Dihydrothieno[3,2- c ]Pyridin-5(4 H )-yl)Phenyl]-1,3-Oxazolidin-2-One Derivatives as Potent Antimicrobial Agents. ResearchGate. [Link]

-

Casado-Bellver, F. J., et al. (2000). Asymmetric synthesis of cis-4,5-disubstituted oxazolidin-2-ones via chiral a-amino epoxides derived from L-Serine. Molbank. [Link]

-

ResearchGate. The Synthesis of Novel 4-(Aminomethyl)oxazoline Ligands. [Link]

-

Patel, U., et al. (2001). Oxazolidinones mechanism of action: inhibition of the first peptide bond formation. Journal of Biological Chemistry. [Link]

-

Organic Chemistry Portal. Oxazolidinone synthesis. [Link]

-

Lee, H., et al. (2018). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. Molecules. [Link]

-

da Silva, F. P. L., & de Souza, M. V. N. (2022). Oxazolidinones as versatile scaffolds in medicinal chemistry. RSC Medicinal Chemistry. [Link]

-

Singh, S. B., et al. (2013). Current Updates on Oxazolidinone and Its Significance. International Scholarly Research Notices. [Link]

-

Arkat USA, Inc. Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions. [Link]

-

Jordá-Gregori, J. M., et al. (2001). Synthesis of chiral oxazolidin-2-ones from N-alkoxycarbonyl amino epoxides: a computational study. Journal of the Chemical Society, Perkin Transactions 1. [Link]

-

National Industrial Chemicals Notification and Assessment Scheme. (2018). Substituted Oxazolidines: Human health tier II assessment. [Link]

-

Galiano, L., et al. (2004). 1H Nuclear Magnetic Resonance Study of Oxazolidinone Binding to Bacterial Ribosomes. Antimicrobial Agents and Chemotherapy. [Link]

-

Shinabarger, D. L., et al. (1997). Mechanism of action of oxazolidinones: effects of linezolid and eperezolid on translation reactions. Antimicrobial Agents and Chemotherapy. [Link]

-

Vagg, R. S., et al. (2020). Chirality Transfer and Oxazolidine Formation in Reaction of L and D Enantiomers of β-Hydroxy Amino Acids with Nitrogenous Carboxaldehydes and Nickel(II). Molecules. [Link]

-

Synthonix. Exploring the Chemical Utility of Oxazolidinone Derivatives. [Link]

-

Wang, M., et al. (2015). A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban. Molecules. [Link]

-

PubChem. 4-Methyl-1,3-oxazolidin-2-one. [Link]

-

Bozdogan, B., & Appelbaum, P. C. (2004). Oxazolidinones: activity, mode of action, and mechanism of resistance. International Journal of Antimicrobial Agents. [Link]

-

PubChem. 4-Amino-3-ethyl-1,3-oxazolidin-2-one. [Link]

-

da Silva, F. P. L., & de Souza, M. V. N. (2022). Oxazolidinones as Versatile Scaffolds in Medicinal Chemistry. ResearchGate. [Link]

-

Organic Chemistry Portal. Oxazolidine synthesis. [Link]

-

PubChem. (4R)-4-[(4-Aminophenyl)methyl]-2-oxazolidinone Monohydrochloride. [Link]

-

University of Wisconsin-Madison. Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. [Link]

-

Wikipedia. 2-Oxazolidinone. [Link]

-

Kumar, A., et al. (2025). Therapeutic Potential of Oxazolidine Derivative: A Critical Review of Their Biological Activities. ResearchGate. [Link]

-

Moloney, G. P., et al. (2010). Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy. Journal of Pharmaceutical Sciences. [Link]

-

ChemComplete. (2019). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. YouTube. [Link]

-

Mantu, D., et al. (2016). Design, Synthesis and the Biological Evaluation of New 1,3-Thiazolidine-4-ones Based on the 4-Amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one Scaffold. Molecules. [Link]

-

University of Wisconsin-Madison. CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. [Link]

-

PubChem. Amoz. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. 4-(Aminomethyl)-1,3-oxazolidin-2-one hydrochloride 97% | CAS: 1803589-70-9 | AChemBlock [achemblock.com]

- 3. 4-(Aminomethyl)-1,3-oxazolidin-2-one HCl | CAS 1803589-70-9 | Chemical-Suppliers [chemical-suppliers.eu]

- 4. mdpi.org [mdpi.org]

- 5. researchgate.net [researchgate.net]

- 6. Oxazolidinones as versatile scaffolds in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Current Updates on Oxazolidinone and Its Significance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Oxazolidinones: activity, mode of action, and mechanism of resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Mechanism of action of oxazolidinones: effects of linezolid and eperezolid on translation reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Oxazolidinones mechanism of action: inhibition of the first peptide bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. 2-Oxazolidinone - Wikipedia [en.wikipedia.org]

- 15. 4-(4-((5S)-5-(aminomethyl)-2-oxo-1,3-oxazolidin-3-yl)phenyl)morpholin-3-one hydrochloride | C14H18ClN3O4 | CID 16037077 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. fishersci.com [fishersci.com]

- 17. industrialchemicals.gov.au [industrialchemicals.gov.au]

An In-Depth Technical Guide to 4-(Aminomethyl)-1,3-oxazolidin-2-one

Abstract: The oxazolidinone ring is a privileged scaffold in modern medicinal chemistry, most notably recognized for its role in the development of last-resort antibiotics like Linezolid.[1][2][3] This guide provides a comprehensive technical overview of the lesser-explored isomer, 4-(Aminomethyl)-1,3-oxazolidin-2-one (CAS No. 166395-15-9). While its 5-substituted counterpart is a cornerstone of several FDA-approved drugs, this 4-substituted variant presents a unique chiral building block for the synthesis of novel chemical entities. We will detail a proposed synthetic pathway from sustainable starting materials, outline its key characterization features, discuss its potential applications in drug discovery, and provide a detailed protocol for assessing its biological activity. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to explore new chemical space within the oxazolidinone class.

Introduction to the 4-Substituted Oxazolidinone Core

The 1,3-oxazolidin-2-one heterocycle is a five-membered ring containing nitrogen and oxygen, which has proven to be a remarkably versatile scaffold in drug development.[2][4] Its structural rigidity, ability to participate in hydrogen bonding, and chiral nature have made it a cornerstone in the design of compounds that interact with complex biological targets. The most prominent members of this class are antibacterial agents that function through a unique mechanism: the inhibition of bacterial protein synthesis at the initiation phase by binding to the 50S ribosomal subunit.[1][3] This mode of action circumvents many existing resistance mechanisms, making oxazolidinones critical tools against multidrug-resistant Gram-positive pathogens.

While extensive research has focused on 5-substituted oxazolidinones, the 4-substituted isomer, 4-(Aminomethyl)-1,3-oxazolidin-2-one , remains a more novel and less-explored entity. Its structure features a chiral center at the C4 position and a primary amine, providing a key vector for further chemical modification and library development. This guide aims to consolidate the available knowledge and provide a robust framework for its synthesis and evaluation.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 166395-15-9 | Generic Supplier Data |

| Molecular Formula | C₄H₈N₂O₂ | Generic Supplier Data |

| Molecular Weight | 116.12 g/mol | Generic Supplier Data |

| Synonyms | 4-(Aminomethyl)-2-oxazolidinone | Generic Supplier Data |

| Appearance | Expected to be a solid | Inferred |

Proposed Synthetic Pathway

The proposed pathway begins with the synthesis of the key intermediate, 4-(hydroxymethyl)-1,3-oxazolidin-2-one , from glycerol, a renewable resource. This intermediate is then converted to the target aminomethyl compound.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Oxazolidinones as versatile scaffolds in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Oxazolidinones as versatile scaffolds in medicinal chemistry - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. EP0692478A1 - Process for the preparation of optically active 4 substituted (S)-2-oxazolidinone, optically active (S)-aminoalcohols and utilization of there compounds - Google Patents [patents.google.com]

The Cornerstone of Modern Antibiotics: An In-depth Technical Guide to 4-(Aminomethyl)-1,3-oxazolidin-2-one

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Introduction: The Unassuming Architect of Potent Therapeutics

In the landscape of medicinal chemistry, certain molecular scaffolds emerge as pivotal building blocks, enabling the synthesis of complex and life-saving therapeutics. 4-(Aminomethyl)-1,3-oxazolidin-2-one is one such cornerstone. While modest in its own structure, this heterocyclic compound is a critical intermediate in the synthesis of the oxazolidinone class of antibiotics, including the landmark drug Linezolid, and the novel anticoagulant, Rivaroxaban.[1][2] Its rigid, chiral framework provides a reliable anchor for constructing molecules with precise three-dimensional orientations, a fundamental requirement for potent and selective drug action.

This technical guide offers an in-depth exploration of the molecular structure, synthesis, and characterization of 4-(aminomethyl)-1,3-oxazolidin-2-one. Moving beyond a simple recitation of facts, this paper delves into the causality behind synthetic strategies and analytical methodologies, providing field-proven insights for researchers, scientists, and drug development professionals. Our objective is to furnish a comprehensive resource that not only informs but also empowers the scientific community in its pursuit of novel therapeutic agents.

Molecular Structure and Physicochemical Properties

The structural integrity of 4-(aminomethyl)-1,3-oxazolidin-2-one is the foundation of its utility. The five-membered oxazolidinone ring is relatively planar, providing a rigid scaffold. The primary amine of the aminomethyl group at the 4-position serves as a key functional handle for derivatization, allowing for the facile introduction of a wide array of substituents.

Diagram 1: Molecular Structure of 4-(Aminomethyl)-1,3-oxazolidin-2-one

A 2D representation of the 4-(Aminomethyl)-1,3-oxazolidin-2-one molecule.

Table 1: Physicochemical Properties of 4-(Aminomethyl)-1,3-oxazolidin-2-one

| Property | Value | Source |

| Molecular Formula | C₄H₈N₂O₂ | [3] |

| Molecular Weight | 116.12 g/mol | [3] |

| CAS Number | 166395-15-9 | [3] |

| Appearance | White to off-white solid | General Observation |

| SMILES | O=C1OCC(CN)N1 | [3] |

| Topological Polar Surface Area (TPSA) | 64.35 Ų | [3] |

| logP | -0.9465 | [3] |

| Hydrogen Bond Donors | 2 | [3] |

| Hydrogen Bond Acceptors | 3 | [3] |

| Rotatable Bonds | 1 | [3] |

Strategic Synthesis and Mechanistic Considerations

The synthesis of 4-(aminomethyl)-1,3-oxazolidin-2-one is a critical process in the production of oxazolidinone-based pharmaceuticals. The choice of synthetic route is often dictated by factors such as stereochemical control, scalability, and the cost of starting materials. A prevalent and efficient strategy involves the use of readily available and chiral starting materials like (S)-serine or its derivatives, ensuring the desired stereochemistry in the final product.

Rationale for a Chiral Synthetic Approach

The biological activity of many pharmaceuticals is highly dependent on their stereochemistry. For oxazolidinone antibiotics, the (S)-configuration at the C5 position (bearing the aminomethyl group in derivatives) is crucial for antibacterial efficacy.[4] Therefore, employing a chiral precursor like (S)-serine allows for a stereospecific synthesis, obviating the need for costly and often inefficient chiral resolution steps later in the synthetic sequence.

Diagram 2: Conceptual Synthetic Workflow

A generalized workflow for the synthesis of 4-(aminomethyl)-1,3-oxazolidin-2-one.

Exemplary Synthetic Protocol

The following protocol outlines a common multi-step synthesis, emphasizing the key transformations and the reasoning behind the choice of reagents.

Step 1: Protection of the Amino Group of (S)-Serine

-

Objective: To prevent the amino group from interfering with the subsequent reduction of the carboxylic acid.

-

Procedure: (S)-Serine is reacted with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base (e.g., sodium hydroxide) in a mixed solvent system (e.g., dioxane/water).

-

Causality: The Boc group is a robust protecting group that is stable to the reducing conditions in the next step but can be readily removed under acidic conditions.

Step 2: Reduction of the Carboxylic Acid

-

Objective: To convert the carboxylic acid to a primary alcohol, which is a precursor to the oxazolidinone ring.

-

Procedure: The N-Boc-(S)-serine is reduced using a strong reducing agent like lithium aluminum hydride (LiAlH₄) or a milder one like sodium borohydride in the presence of a Lewis acid (e.g., BF₃·OEt₂) in an anhydrous solvent like tetrahydrofuran (THF).

-

Causality: LiAlH₄ is a powerful, non-selective reducing agent suitable for this transformation. The use of anhydrous conditions is critical to prevent quenching of the highly reactive hydride reagent.

Step 3: Cyclization to Form the Oxazolidinone Ring

-

Objective: To form the five-membered heterocyclic ring.

-

Procedure: The resulting N-Boc-amino alcohol is treated with a phosgene equivalent, such as carbonyldiimidazole (CDI) or diethyl carbonate, often with heating.

-

Causality: Phosgene itself is highly toxic, making equivalents like CDI a safer and effective alternative for forming the carbamate linkage within the oxazolidinone ring.

Step 4: Conversion of the Hydroxymethyl to the Aminomethyl Group

-

Objective: To introduce the primary amine functionality. This is a multi-step process.

-

a) Activation of the Hydroxyl Group: The hydroxyl group of the N-Boc-4-(hydroxymethyl)-1,3-oxazolidin-2-one is converted to a good leaving group, typically by reaction with methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine (Et₃N).

-

b) Nucleophilic Substitution with Azide: The resulting mesylate is then displaced by an azide nucleophile (e.g., sodium azide) in a polar aprotic solvent like dimethylformamide (DMF).

-

c) Reduction of the Azide: The azide is reduced to the primary amine using a reducing agent such as hydrogen gas with a palladium on carbon (Pd/C) catalyst or lithium aluminum hydride.

-

-

Causality: This three-step sequence (activation, displacement, reduction) is a reliable and high-yielding method for converting a primary alcohol to a primary amine with inversion of stereochemistry if the reaction center is chiral, although in this case, the chirality is on the adjacent carbon.

Step 5: Deprotection

-

Objective: To remove the Boc protecting group and yield the final product.

-

Procedure: The N-Boc protected amine is treated with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.

-

Causality: The Boc group is labile under acidic conditions, providing the desired free amine.

Analytical Characterization: A Spectroscopic Fingerprint

Rigorous analytical characterization is paramount to confirm the identity and purity of the synthesized 4-(aminomethyl)-1,3-oxazolidin-2-one. A combination of spectroscopic techniques provides a comprehensive "fingerprint" of the molecule.

Table 2: Predicted Spectroscopic Data for 4-(Aminomethyl)-1,3-oxazolidin-2-one

| Technique | Expected Features |

| ¹H NMR | - Multiplets in the range of 2.8-4.5 ppm corresponding to the CH₂ and CH protons of the oxazolidinone ring and the aminomethyl group.- A broad singlet for the NH and NH₂ protons, which may be exchangeable with D₂O. |

| ¹³C NMR | - A peak for the carbonyl carbon (C=O) in the range of 155-160 ppm.- Peaks for the carbons of the oxazolidinone ring and the aminomethyl group in the aliphatic region (40-75 ppm). |

| FTIR (cm⁻¹) | - A strong absorption band for the carbonyl (C=O) stretch around 1750 cm⁻¹.- N-H stretching vibrations for the primary amine and the amide in the range of 3200-3400 cm⁻¹.- C-N and C-O stretching bands in the fingerprint region. |

| Mass Spectrometry (EI) | - A molecular ion peak (M⁺) at m/z = 116.- Characteristic fragmentation patterns involving the loss of the aminomethyl group or cleavage of the oxazolidinone ring.[5] |

Applications in Drug Discovery and Development

The primary significance of 4-(aminomethyl)-1,3-oxazolidin-2-one lies in its role as a versatile intermediate for the synthesis of high-value pharmaceutical agents.

-

Oxazolidinone Antibiotics: The aminomethyl group serves as an attachment point for the N-acetyl group in Linezolid and related antibiotics.[6] These antibiotics inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit, a mechanism distinct from many other antibiotic classes.[4]

-

Anticoagulants: In the synthesis of Rivaroxaban, the oxazolidinone core is a key structural element that interacts with the active site of Factor Xa, a critical enzyme in the coagulation cascade.[2]

The intrinsic biological activity of 4-(aminomethyl)-1,3-oxazolidin-2-one itself is not well-documented, as it is primarily valued as a synthetic building block. However, the broader class of oxazolidinones has been explored for a range of other biological activities, including as monoamine oxidase inhibitors.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions are essential when handling 4-(aminomethyl)-1,3-oxazolidin-2-one and its derivatives.

-

Hazard Identification: While specific toxicology data for the title compound is limited, related oxazolidinones are classified as harmful if swallowed and may cause skin and eye irritation.[7][8] It is prudent to handle the compound with appropriate personal protective equipment (PPE).

-

Handling: Use in a well-ventilated area or a fume hood. Avoid generating dust. Prevent contact with skin, eyes, and clothing.[9]

-

Storage: Store in a tightly sealed container in a cool, dry place. Protect from moisture.[10]

Table 3: General Safety and Handling Information

| Aspect | Recommendation |

| Personal Protective Equipment (PPE) | Safety glasses, chemical-resistant gloves, lab coat. |

| Engineering Controls | Work in a well-ventilated fume hood. |

| First Aid (Eyes) | Immediately flush with plenty of water for at least 15 minutes.[9] |

| First Aid (Skin) | Wash off with soap and plenty of water.[9] |

| First Aid (Ingestion) | Rinse mouth with water. Do NOT induce vomiting.[7] |

| Disposal | Dispose of in accordance with local, state, and federal regulations. |

Conclusion: A Vital Component in the Medicinal Chemist's Toolbox

4-(Aminomethyl)-1,3-oxazolidin-2-one represents a quintessential example of a foundational molecule in modern drug discovery. Its strategic importance far outweighs its structural complexity. A thorough understanding of its synthesis, characterization, and handling is indispensable for researchers and developers working on oxazolidinone-based therapeutics. The insights provided in this guide, from the rationale behind stereoselective synthesis to the nuances of spectroscopic analysis, are intended to facilitate the efficient and safe utilization of this vital chemical intermediate. As the quest for novel and more effective drugs continues, the role of such well-characterized and versatile building blocks will undoubtedly remain central to the advancement of medicinal chemistry.

References

Sources

- 1. EP2613787A2 - Processes for the preparation of 4-{4-[5(s)-(aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl} morpholin-3-one - Google Patents [patents.google.com]

- 2. EP1328509B1 - Methods of producing oxazolidinone compounds - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Design and evaluation of biological activities of 1,3-oxazolidinone derivatives bearing amide, sulfonamide, and thiourea moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A Novel Synthesis of Oxazolidinone Derivatives (A Key Intermediate of Linezolid) – Oriental Journal of Chemistry [orientjchem.org]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. fishersci.com [fishersci.com]

- 9. biosynth.com [biosynth.com]

- 10. static.cymitquimica.com [static.cymitquimica.com]

The Synthesis of 4-(Aminomethyl)-1,3-oxazolidin-2-one: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Aminomethyl)-1,3-oxazolidin-2-one is a pivotal structural motif in medicinal chemistry, serving as a key building block for a range of therapeutic agents. Its synthesis is a subject of significant interest, demanding strategies that are not only efficient and high-yielding but also offer stringent stereochemical control. This in-depth technical guide provides a comprehensive overview of the primary synthetic pathways to 4-(Aminomethyl)-1,3-oxazolidin-2-one, with a focus on the underlying chemical principles, optimization of reaction conditions, and detailed experimental protocols. The guide is designed to be a valuable resource for researchers and professionals engaged in the synthesis of complex molecules for drug discovery and development.

Introduction: The Significance of the 4-(Aminomethyl)-1,3-oxazolidin-2-one Scaffold

The 1,3-oxazolidin-2-one ring system is a privileged scaffold in medicinal chemistry, most notably recognized for its presence in the linezolid class of antibiotics. The substitution pattern on this heterocyclic core is critical for its biological activity. The 4-(aminomethyl) substitution, in particular, offers a versatile handle for further functionalization, enabling the exploration of a broad chemical space for the development of novel therapeutic agents. The synthesis of this specific isomer, however, presents unique challenges in controlling regioselectivity and stereochemistry. This guide will delve into the primary strategies to construct this valuable molecule, providing both theoretical understanding and practical guidance.

Core Synthetic Strategies

The synthesis of 4-(aminomethyl)-1,3-oxazolidin-2-one and its derivatives primarily revolves around the formation of the oxazolidinone ring from a suitable three-carbon precursor. The key is to introduce the necessary functionalities—a hydroxyl group and two amino groups (or their precursors) at the appropriate positions. The main strategies can be broadly categorized as follows:

-

Pathway A: From Chiral Amino Alcohols Derived from Serine

-

Pathway B: Cyclization of 2,3-Diaminopropan-1-ol Derivatives

-

Pathway C: Via Ring-Opening of Activated Aziridines or Epoxides

The choice of pathway often depends on the desired stereochemistry, the availability of starting materials, and the scale of the synthesis.

Pathway A: Synthesis from L-Serine Derivatives

L-serine is an economically attractive and enantiomerically pure starting material that provides a direct route to the (S)-enantiomer of 4-(aminomethyl)-1,3-oxazolidin-2-one. This pathway leverages the inherent chirality of serine to establish the stereocenter at the 4-position of the oxazolidinone ring.

Mechanistic Rationale and Key Transformations

The core of this strategy involves the conversion of the carboxylic acid functionality of serine into a protected amine, followed by the cyclization of the resulting amino alcohol. A common approach involves the following key steps:

-

Protection of the Amino and Carboxyl Groups of L-Serine: The amino group is typically protected with a Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) group, while the carboxylic acid is often converted to an ester to prevent unwanted side reactions.

-

Reduction of the Carboxylic Acid: The protected serine ester is then reduced to the corresponding alcohol, yielding a protected 2-amino-1,3-propanediol derivative.

-

Functionalization of the Primary Hydroxyl Group: The primary hydroxyl group is selectively activated, often by conversion to a mesylate or tosylate, to facilitate its transformation into an amino group precursor.

-

Introduction of the Amino Group Precursor: The activated hydroxyl group is displaced with an azide (via sodium azide) or a phthalimide group. The azide is a particularly useful precursor as it can be cleanly reduced to the primary amine.

-

Cyclization to Form the Oxazolidinone Ring: The protected amino alcohol is then cyclized using a carbonylating agent such as phosgene, diphosgene, triphosgene, or, more safely, carbonyldiimidazole (CDI).[1][2][3][4]

-

Deprotection: Finally, the protecting groups on the exocyclic amine and the oxazolidinone nitrogen (if applicable) are removed to yield the target molecule.

Experimental Workflow and Visualization

Caption: Synthetic pathway from L-Serine.

Representative Experimental Protocol

Step 1: Synthesis of (S)-tert-butyl (2,3-dihydroxypropyl)carbamate

To a solution of (S)-3-(tert-butoxycarbonylamino)propane-1,2-diol (1.0 eq) in dichloromethane (DCM) at 0 °C is added triethylamine (2.5 eq) and methanesulfonyl chloride (1.2 eq). The reaction is stirred for 2 hours at 0 °C.

Step 2: Synthesis of (S)-tert-butyl (3-azido-2-hydroxypropyl)carbamate

The crude mesylate from the previous step is dissolved in dimethylformamide (DMF), and sodium azide (3.0 eq) is added. The mixture is heated to 80 °C for 12 hours.

Step 3: Synthesis of (S)-tert-butyl (2-oxo-1,3-oxazolidin-4-yl)methylcarbamate

To a solution of the azido alcohol (1.0 eq) in tetrahydrofuran (THF) is added triphenylphosphine (1.2 eq) and the mixture is stirred at room temperature for 2 hours, followed by the addition of water. The resulting amine is then cyclized without further purification. The crude amine is dissolved in DCM and carbonyldiimidazole (1.1 eq) is added. The reaction is stirred at room temperature for 16 hours.

Step 4: Synthesis of (S)-4-(aminomethyl)-1,3-oxazolidin-2-one

The Boc-protected oxazolidinone is dissolved in a solution of hydrochloric acid in dioxane and stirred at room temperature for 4 hours to afford the hydrochloride salt of the final product.

Pathway B: Cyclization of 2,3-Diaminopropan-1-ol

A more direct, though potentially less stereocontrolled if starting from an achiral precursor, is the cyclization of 2,3-diaminopropan-1-ol. This approach requires careful protection of the two amino groups to ensure regioselective cyclization.

Rationale and Key Considerations

The primary challenge in this pathway is the differentiation of the two amino groups. One must be involved in the ring formation, while the other remains as the exocyclic aminomethyl group. This is typically achieved through an orthogonal protection strategy.

-

Selective Protection: One of the amino groups of 2,3-diaminopropan-1-ol is selectively protected with a group that is stable during the cyclization step but can be removed later (e.g., a Cbz group). The other amino group is protected with a group that will become part of the oxazolidinone ring or can be easily removed to allow for cyclization (e.g., a Boc group).

-

Cyclization: The partially protected diaminopropanol is then treated with a carbonylating agent. The less hindered and more nucleophilic amino group will typically react with the hydroxyl group to form the oxazolidinone ring.

-

Deprotection: The remaining protecting group on the exocyclic amine is then removed.

Workflow Diagram

Caption: Synthesis from 2,3-Diaminopropan-1-ol.

Pathway C: From Chiral Aziridines or Epoxides

For highly stereoselective syntheses, the ring-opening of activated aziridines or epoxides is a powerful strategy.[5][6] This method often provides excellent control over the stereochemistry at both the C4 and C5 positions of the oxazolidinone ring.

Mechanistic Principles

The synthesis typically begins with a chiral aziridine or epoxide bearing a protected aminomethyl or hydroxymethyl group. The intramolecular attack of a carbamate nitrogen onto the aziridine or epoxide ring leads to the formation of the oxazolidinone.

-

From Aziridines: An N-protected 2-(aminomethyl)aziridine can undergo a Lewis acid-promoted intramolecular ring-opening by the carbamate oxygen to yield the 5-(aminomethyl)-1,3-oxazolidin-2-one. To obtain the 4-substituted isomer, a 2-(hydroxymethyl)aziridine would be the required starting material.

-

From Epoxides: Similarly, an N-alkoxycarbonylamino epoxide can cyclize upon acid catalysis, with the carbamate nitrogen attacking one of the epoxide carbons.[7] The regioselectivity of the ring-opening is a critical factor and is influenced by steric and electronic effects.

Data Summary Table

| Pathway | Starting Material | Key Advantages | Key Challenges | Stereocontrol |

| A | L-Serine | Readily available, enantiopure starting material. | Multi-step synthesis with protection/deprotection. | Excellent, derived from the chiral pool. |

| B | 2,3-Diaminopropan-1-ol | Potentially shorter route. | Requires selective protection of two amino groups. | Dependent on the chirality of the starting material. |

| C | Chiral Aziridines/Epoxides | High stereoselectivity. | Synthesis of the starting aziridine/epoxide can be complex. | Excellent, substrate-controlled. |

Conclusion and Future Perspectives

The synthesis of 4-(aminomethyl)-1,3-oxazolidin-2-one is a well-established yet evolving field. While traditional methods starting from serine remain robust and reliable, newer strategies involving catalytic asymmetric reactions and novel ring-forming methodologies continue to emerge. The choice of the optimal synthetic route will always be a balance of factors including cost, scalability, stereochemical requirements, and the specific expertise of the research team. As the demand for novel oxazolidinone-based therapeutics grows, the development of even more efficient and sustainable synthetic methods for this key building block will remain a high priority in the field of organic and medicinal chemistry.

References

- Casado-Bellver, F. J., González-Rosende, E., Asensio, A., Cava-Montesinos, P., Jordá-Gregori, J. M., & Sepúlveda-Arques, J. (2000).

- Park, C. S., Kim, M. S., Sim, T. B., Pyun, D. K., Lee, C. H., Choi, D., Lee, W. K., Chang, J.-W., & Ha, H.-J. (2002). Novel Stereoselective Synthesis of Functionalized Oxazolidinones from Chiral Aziridines. The Journal of Organic Chemistry, 68(1), 43–49.

- Figueiredo, R. M. de, Fröhlich, R., & Christmann, M. (2006). N,N′-Carbonyldiimidazole-Mediated Cyclization of Amino Alcohols to Substituted Azetidines and Other N-Heterocycles. The Journal of Organic Chemistry, 71(11), 4147–4154.

- Lee, S., Lee, J., & Park, Y. (2014). Stereocontrolled Ring-Opening of Oxazolidinone-Fused Aziridines for the Synthesis of 2-Amino Ethers. The Journal of Organic Chemistry, 79(19), 9353–9362.

- Shymanska, N. V., An, I. H., & Pierce, J. G. (2014). A rapid synthesis of 4-oxazolidinones: total synthesis of synoxazolidinones A and B.

-

Bhat, S. V., Kancharla, P. K., & Gawas, P. (2016). Carbonyldiimidazole (CDI) Mediated Coupling and Cyclization To Generate[5][6][7]Triazolo[4,3-a]pyridines. Organic Letters, 18(4), 736–739.

- Lee, J., & Kim, S. (2018). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. Molecules, 23(11), 2949.

-

RSC Publishing. (n.d.). Synthesis of chiral oxazolidin-2-ones from N-alkoxycarbonyl amino epoxides: a computational study. Retrieved January 12, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). N,N'-Carbonyldiimidazole-Mediated Cyclization of Amino Alcohols to Substituted Azetidines and Other N-Heterocycles. Retrieved January 12, 2026, from [Link]

-

Sci-Hub. (n.d.). Synthesis of Novel 4-Functionalised Oxazolidin-2-ones. Retrieved January 12, 2026, from [Link]

-

Wikipedia. (2023, December 2). Carbonyldiimidazole. Retrieved January 12, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Oxazolidinone synthesis. Retrieved January 12, 2026, from [Link]

-

YouTube. (2024, February 8). Carbonyldiimidazole (CDI): Synthetic applications I #amide #peptide. Retrieved January 12, 2026, from [Link]

-

Wikipedia. (2023, December 2). 2-Oxazolidinone. Retrieved January 12, 2026, from [Link]

-

Arkat USA, Inc. (n.d.). Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions. Retrieved January 12, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Oxazolidine synthesis. Retrieved January 12, 2026, from [Link]

-

PubMed. (2015). Stereoselective Synthesis of 4,5-Disubstituted Oxazolidin-2-ones via Tandem Lossen Rearrangement and Ring Closure of Asymmetric Aldol Adducts. Retrieved January 12, 2026, from [Link]

Sources

- 1. 1,1'-Carbonyldiimidazole (CDI) Mediated Coupling and Cyclization To Generate [1,2,4]Triazolo[4,3-a]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. Carbonyldiimidazole - Wikipedia [en.wikipedia.org]

- 4. N,N'-Carbonyldiimidazole-Mediated Cyclization of Amino Alcohols to Substituted Azetidines and Other N-Heterocycles [organic-chemistry.org]

- 5. Sci-Hub. Novel Stereoselective Synthesis of Functionalized Oxazolidinones from Chiral Aziridines / The Journal of Organic Chemistry, 2002 [sci-hub.box]

- 6. Stereocontrolled Ring-Opening of Oxazolidinone-Fused Aziridines for the Synthesis of 2‑Amino Ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of chiral oxazolidin-2-ones from N-alkoxycarbonyl amino epoxides: a computational study - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to the Biological Activity of 4-(Aminomethyl)-1,3-oxazolidin-2-one

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Potential of a Core Scaffold

The oxazolidinone ring system represents a cornerstone in modern medicinal chemistry, most notably for its profound impact on the development of novel antibacterial agents. The discovery of linezolid, the first clinically approved oxazolidinone antibiotic, marked a significant breakthrough in combating multidrug-resistant Gram-positive infections. This guide delves into the specific biological activities of a key structural motif within this class: 4-(Aminomethyl)-1,3-oxazolidin-2-one. While research on this precise molecule is emerging, this document synthesizes current knowledge on closely related analogs and the broader oxazolidinone class to provide a comprehensive technical overview for researchers and drug development professionals. We will explore its established and putative mechanisms of action, potential therapeutic applications, and the experimental methodologies crucial for its evaluation.

The Oxazolidinone Core: A Privileged Structure in Antibacterial Drug Discovery

The fundamental 1,3-oxazolidin-2-one heterocycle is a versatile scaffold that has been extensively modified to generate a plethora of biologically active compounds. The primary and most well-documented biological activity of this class is the inhibition of bacterial protein synthesis.

Mechanism of Action: A Unique Approach to Ribosomal Inhibition

Oxazolidinones exert their antibacterial effect through a novel mechanism that distinguishes them from other classes of protein synthesis inhibitors. They bind to the 50S ribosomal subunit at the peptidyl transferase center (PTC). This binding event interferes with the formation of the initiation complex, a critical first step in protein synthesis. Specifically, it is proposed that oxazolidinones inhibit the formation of the first peptide bond.[1][2] This unique mode of action means that there is generally no cross-resistance with other classes of antibiotics that also target the ribosome.[2]

dot

Caption: Mechanism of action of oxazolidinone antibiotics.

The Significance of the 4-(Aminomethyl) Substituent

While the oxazolidinone core is essential for ribosomal binding, the substituents at the C-4 and C-5 positions play a crucial role in determining the potency, spectrum of activity, and pharmacokinetic properties of the molecule. The aminomethyl group at the C-4 position is of particular interest for several reasons:

-

Potential for Enhanced Binding: The primary amine can act as a hydrogen bond donor, potentially forming additional interactions with the ribosomal RNA or proteins, thereby enhancing binding affinity.

-

Site for Derivatization: The aminomethyl group serves as a versatile chemical handle for the synthesis of a wide array of derivatives, allowing for the fine-tuning of biological activity and physicochemical properties.

-

Modulation of Pharmacokinetics: The introduction of a polar aminomethyl group can influence the solubility, absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

Biological Activities Beyond Antibacterial Action

While the antibacterial properties of oxazolidinones are paramount, derivatives of this scaffold have demonstrated a range of other biological activities. The presence of an aminomethyl group can contribute to these alternative pharmacological profiles.

Monoamine Oxidase (MAO) Inhibition

A significant area of investigation for oxazolidinone derivatives is their activity as monoamine oxidase (MAO) inhibitors. MAOs are enzymes responsible for the degradation of neurotransmitters such as serotonin, dopamine, and norepinephrine. Inhibition of MAOs can lead to an increase in the levels of these neurotransmitters in the brain, which is a therapeutic strategy for the treatment of depression and neurodegenerative diseases like Parkinson's disease.[3]

Studies on 5-substituted-3-(1H-pyrrol-2-yl)-2-oxazolidinones, which include analogs with an aminomethyl group at the C-5 position, have shown highly potent inhibitory effects against the MAO-A isoform.[4] The amine substituent in these derivatives plays a critical role in their interaction with the enzyme's active site.[5] It is plausible that 4-(aminomethyl)-1,3-oxazolidin-2-one and its derivatives could also exhibit MAO inhibitory activity, warranting further investigation in this area.

dot

Caption: Putative monoamine oxidase inhibition pathway.

Anticancer and Cytotoxic Potential

Emerging research has highlighted the potential of oxazolidinone derivatives as anticancer agents.[6] The cytotoxic effects of these compounds are often evaluated against various cancer cell lines. While specific data for 4-(aminomethyl)-1,3-oxazolidin-2-one is not yet available, the broader class has shown promise. The mechanism of anticancer activity is an active area of research and may involve the induction of apoptosis, cell cycle arrest, or inhibition of specific signaling pathways crucial for cancer cell proliferation. The aminomethyl group could be leveraged to design derivatives with enhanced cytotoxicity and selectivity for cancer cells.

Experimental Evaluation of Biological Activity

A thorough investigation of the biological activity of 4-(aminomethyl)-1,3-oxazolidin-2-one and its derivatives requires a multi-faceted experimental approach.

In Vitro Antimicrobial Susceptibility Testing

Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

-

Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium (e.g., Staphylococcus aureus, Bacillus subtilis) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Serial Dilution of the Test Compound: The 4-(aminomethyl)-1,3-oxazolidin-2-one is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculation: Each well containing the diluted compound is inoculated with the bacterial suspension. Positive (bacteria and broth) and negative (broth only) controls are included.

-

Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vitro Enzyme Inhibition Assays

Protocol: Monoamine Oxidase (MAO) Inhibition Assay

-

Enzyme and Substrate Preparation: Recombinant human MAO-A and MAO-B enzymes are used. A suitable substrate, such as kynuramine, is prepared in a buffer solution.

-

Incubation with Inhibitor: The MAO enzyme is pre-incubated with various concentrations of 4-(aminomethyl)-1,3-oxazolidin-2-one for a specified period.

-

Initiation of Reaction: The enzymatic reaction is initiated by the addition of the substrate.

-

Measurement of Product Formation: The formation of the product is monitored over time using a spectrophotometer or fluorometer.

-

Calculation of IC50: The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC50) is calculated from the dose-response curve.

In Vitro Cytotoxicity Assays

Protocol: MTT Assay for Cell Viability

-

Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media and seeded into 96-well plates.

-

Compound Treatment: The cells are treated with various concentrations of 4-(aminomethyl)-1,3-oxazolidin-2-one for 24-72 hours.

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

-

Solubilization of Formazan: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Calculation of IC50: The concentration of the compound that reduces cell viability by 50% (IC50) is determined.

Data Summary and Future Directions

The biological activity of 4-(aminomethyl)-1,3-oxazolidin-2-one is a promising area of research. While direct and extensive data on this specific molecule is limited, the well-established antibacterial profile of the oxazolidinone class and the emerging evidence of MAO inhibitory and anticancer activities in related analogs provide a strong rationale for its further investigation.

Table 1: Potential Biological Activities and Key Experimental Parameters

| Biological Activity | Target | Key Experimental Assay | Primary Endpoint |

| Antibacterial | Bacterial Ribosome (50S) | Broth Microdilution | Minimum Inhibitory Concentration (MIC) |

| MAO Inhibition | Monoamine Oxidase (A/B) | Enzyme Inhibition Assay | IC50 |

| Anticancer | Cancer Cell Lines | MTT Assay | IC50 |

Future research should focus on the synthesis and comprehensive biological evaluation of 4-(aminomethyl)-1,3-oxazolidin-2-one and a library of its derivatives. Structure-activity relationship (SAR) studies will be crucial in identifying the key structural features that govern its potency and selectivity for various biological targets. Furthermore, in vivo studies will be necessary to assess its efficacy and pharmacokinetic profile in animal models.

dotdot graph "Future_Research_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", color="#4285F4", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

"Synthesis" [label="Synthesis of 4-(Aminomethyl)-1,3-\noxazolidin-2-one & Derivatives"]; "In_Vitro_Screening" [label="In Vitro Biological Screening\n(Antibacterial, MAO, Anticancer)"]; "SAR_Studies" [label="Structure-Activity\nRelationship (SAR) Studies"]; "Lead_Optimization" [label="Lead Optimization"]; "In_Vivo_Studies" [label="In Vivo Efficacy and\nPharmacokinetic Studies"]; "Preclinical_Development" [label="Preclinical Development"];

"Synthesis" -> "In_Vitro_Screening"; "In_Vitro_Screening" -> "SAR_Studies"; "SAR_Studies" -> "Lead_Optimization"; "Lead_Optimization" -> "In_Vivo_Studies"; "In_Vivo_Studies" -> "Preclinical_Development"; }

Sources

- 1. Design, synthesis and antimicrobial evaluation of novel 1,3-oxazolidin-2- one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Monoamine Oxidase Inhibitors in Drug Discovery Against Parkinson’s Disease: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-(1H-pyrrol-2-yl)-2-oxazolidinones as novel monoamine oxidase type A inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Orientation of oxazolidinones in the active site of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Evaluation of 2-Thioxoimadazolidin-4-one Derivatives as Potent Anti-Cancer Agents through Apoptosis Induction and Antioxidant Activation: In Vitro and In Vivo Approaches - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-(Aminomethyl)-1,3-oxazolidin-2-one Derivatives and Analogs

Foreword: Unlocking the Potential of a Versatile Scaffold

The 1,3-oxazolidin-2-one core is a privileged scaffold in medicinal chemistry, most famously embodied in the linezolid class of antibiotics. However, the chemical versatility and rich stereochemistry of this heterocyclic system offer therapeutic potential far beyond its established antibacterial applications. This guide focuses on a specific, yet underexplored, class of these compounds: 4-(aminomethyl)-1,3-oxazolidin-2-one derivatives and their analogs. As researchers and drug development professionals, our goal is to look beyond the well-trodden path of 5-substituted oxazolidinones and delve into the unique chemical space and biological activities offered by substitution at the 4-position. This substitution pattern presents distinct stereochemical and conformational properties that can lead to novel interactions with biological targets.

This document provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships (SAR) of these intriguing molecules. We will explore not only their potential as antibacterial agents but also their emerging roles as enzyme inhibitors and modulators of cellular processes. The detailed experimental protocols and mechanistic insights provided herein are intended to serve as a valuable resource for scientists working at the forefront of drug discovery.

I. The 4-(Aminomethyl)-1,3-oxazolidin-2-one Core: A Structural Overview

The fundamental structure of 4-(aminomethyl)-1,3-oxazolidin-2-one is characterized by a five-membered ring containing a carbamate functionality. The key feature that distinguishes this class is the aminomethyl substituent at the C4 position, which introduces a chiral center and a basic nitrogen atom. This seemingly subtle change from the more common 5-substituted analogs has profound implications for the molecule's three-dimensional shape, polarity, and hydrogen bonding capabilities, thereby opening up new possibilities for target engagement.

II. Synthesis Strategies: Accessing the Chiral Core

The enantioselective synthesis of 4-(aminomethyl)-1,3-oxazolidin-2-one derivatives is crucial for understanding their biological activity. Several synthetic strategies can be employed, often starting from readily available chiral precursors.

A. Synthesis from Chiral Aziridines

A robust method for the stereospecific synthesis of oxazolidinones involves the intramolecular ring-opening of activated aziridines. This approach offers excellent control over the stereochemistry at both the C4 and C5 positions. A particularly relevant strategy for accessing the 5-(aminomethyl) analog, which can be conceptually adapted for the 4-(aminomethyl) scaffold, involves the use of 2-(Boc-aminomethyl)aziridines.[1]

Conceptual Workflow: Aziridine Ring-Opening

Sources

Spectroscopic data for 4-(Aminomethyl)-1,3-oxazolidin-2-one (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-(Aminomethyl)-1,3-oxazolidin-2-one

Authored by: A Senior Application Scientist

Introduction

4-(Aminomethyl)-1,3-oxazolidin-2-one is a heterocyclic organic compound of significant interest in medicinal chemistry and drug development. Its structure incorporates a chiral center and key functional groups—a primary amine and a cyclic carbamate (oxazolidinone)—that are prevalent in various pharmacologically active molecules. Accurate structural elucidation and purity assessment are paramount for its application in research and synthesis. This guide provides a comprehensive overview of the essential spectroscopic techniques for the characterization of this molecule: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

This document is intended for researchers, scientists, and drug development professionals, offering not only spectral data but also the underlying principles and practical experimental protocols. The causality behind experimental choices is explained to provide a deeper understanding of the analytical workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a molecule. For 4-(Aminomethyl)-1,3-oxazolidin-2-one, both ¹H and ¹³C NMR are essential for confirming its covalent structure.

Expertise & Experience: The Rationale Behind NMR Parameter Selection

The choice of solvent is critical in NMR. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice for 4-(Aminomethyl)-1,3-oxazolidin-2-one due to its ability to dissolve polar compounds and because the amine and N-H protons will be observable and can exchange with residual water in the solvent, which can provide structural information. A standard high-field spectrometer (e.g., 400 or 500 MHz for ¹H) is suitable to achieve good signal dispersion.

Experimental Protocol: Acquiring ¹H and ¹³C NMR Spectra

-

Sample Preparation: Dissolve approximately 5-10 mg of 4-(Aminomethyl)-1,3-oxazolidin-2-one in 0.6-0.7 mL of DMSO-d₆.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: 16-32 scans, a spectral width of 12-16 ppm, and a relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: 1024-2048 scans, a spectral width of 200-220 ppm, and a relaxation delay of 2 seconds.

-

Data Presentation: Predicted NMR Data

Due to the absence of publicly available experimental spectra, the following data is predicted based on established chemical shift values and coupling constants for similar structural motifs.

Table 1: Predicted ¹H NMR Data for 4-(Aminomethyl)-1,3-oxazolidin-2-one in DMSO-d₆

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.5 | broad singlet | 1H | NH (carbamate) |

| ~4.3 | t | 1H | CH ₂-O |

| ~4.0 | m | 1H | CH -CH₂-N |

| ~3.8 | t | 1H | CH ₂-O |

| ~3.0 | dd | 1H | N-CH ₂ |

| ~2.8 | dd | 1H | N-CH ₂ |

| (variable) | broad singlet | 2H | NH ₂ (amine) |

Table 2: Predicted ¹³C NMR Data for 4-(Aminomethyl)-1,3-oxazolidin-2-one in DMSO-d₆

| Chemical Shift (δ, ppm) | Assignment |

| ~158 | C =O (carbamate) |

| ~69 | C H₂-O |

| ~52 | C H-CH₂-N |

| ~45 | N-C H₂ |

Mandatory Visualization: NMR Experimental Workflow

Caption: Workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds.

Expertise & Experience: Sample Preparation for IR

For a solid sample like 4-(Aminomethyl)-1,3-oxazolidin-2-one, Attenuated Total Reflectance (ATR) is a modern and convenient method that requires minimal sample preparation. Alternatively, preparing a potassium bromide (KBr) pellet is a traditional and effective method.

Experimental Protocol: Acquiring an IR Spectrum (ATR)

-

Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.

-

Background Scan: Record a background spectrum of the empty ATR crystal.

-

Sample Application: Place a small amount of the solid sample onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal, then acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Data Presentation: Predicted IR Absorption Bands

Table 3: Predicted Characteristic IR Peaks for 4-(Aminomethyl)-1,3-oxazolidin-2-one

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |

| 3400-3200 | Medium, Broad | N-H (amine) | Symmetric & Asymmetric Stretch |

| ~3300 | Medium | N-H (carbamate) | Stretch |

| 2950-2850 | Medium | C-H | Stretch |

| ~1750 | Strong | C=O (carbamate) | Stretch |

| ~1600 | Medium | N-H (amine) | Bend (Scissoring) |

| 1250-1050 | Strong | C-O, C-N | Stretch |

Mandatory Visualization: IR Spectroscopy Workflow

Caption: Workflow for IR spectroscopy analysis.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like 4-(Aminomethyl)-1,3-oxazolidin-2-one, as it typically produces the protonated molecular ion with minimal fragmentation.

Expertise & Experience: Choosing the Right Ionization Mode

Positive ion mode ESI is the logical choice for this molecule due to the presence of the basic primary amine, which is readily protonated. This will result in a strong signal for the [M+H]⁺ ion.

Experimental Protocol: Acquiring an ESI Mass Spectrum

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile, with a small amount of formic acid (e.g., 0.1%) to facilitate protonation.

-

Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).

Data Presentation: Predicted Mass Spectral Data

The molecular formula for 4-(Aminomethyl)-1,3-oxazolidin-2-one is C₄H₈N₂O₂.[1] The molecular weight is 116.12 g/mol .[1]

Table 4: Predicted Key Ions in the ESI Mass Spectrum of 4-(Aminomethyl)-1,3-oxazolidin-2-one

| m/z | Ion |

| 117.06 | [M+H]⁺ (Protonated Molecule) |

| 100.06 | [M+H - NH₃]⁺ |

| 87.04 | [M+H - CH₂NH₂]⁺ |

Mandatory Visualization: Mass Spectrometry Workflow

Caption: Workflow for mass spectrometry analysis.

References

Sources

An In-Depth Technical Guide to the Solubility and Stability of 4-(Aminomethyl)-1,3-oxazolidin-2-one

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the critical physicochemical properties of 4-(Aminomethyl)-1,3-oxazolidin-2-one, focusing on its solubility and stability. As a key intermediate in the synthesis of various pharmaceutical agents, a thorough understanding of these characteristics is paramount for successful drug development, from formulation to ensuring long-term efficacy and safety. This document outlines detailed protocols for determining the solubility profile and for conducting forced degradation studies to establish a comprehensive stability profile. The insights herein are intended to empower researchers to anticipate challenges and make informed decisions throughout the development lifecycle of therapeutics derived from this versatile scaffold.

Introduction: The Significance of 4-(Aminomethyl)-1,3-oxazolidin-2-one in Medicinal Chemistry

The oxazolidinone ring is a privileged scaffold in medicinal chemistry, most notably recognized for its presence in the linezolid and rivaroxaban class of antibiotics and anticoagulants, respectively. 4-(Aminomethyl)-1,3-oxazolidin-2-one serves as a crucial chiral building block for the synthesis of these and other novel therapeutic agents. Its unique structure, featuring a reactive primary amine and a stable heterocyclic core, makes it an attractive starting material for creating diverse molecular architectures.

However, the journey from a promising lead compound to a marketable drug is fraught with challenges, many of which are directly linked to the molecule's fundamental physical and chemical properties. Poor solubility can lead to low bioavailability, while instability can compromise the drug's safety and shelf-life. Therefore, a priori knowledge of the solubility and stability of 4-(Aminomethyl)-1,3-oxazolidin-2-one is not merely academic; it is a critical prerequisite for efficient and successful drug development. This guide provides the foundational knowledge and experimental frameworks to thoroughly characterize this important molecule.

Physicochemical Properties: A Snapshot

A molecule's inherent physicochemical properties are the primary determinants of its behavior in various environments. Below is a summary of the known and predicted properties of 4-(Aminomethyl)-1,3-oxazolidin-2-one.

| Property | Value | Source |

| Molecular Formula | C₄H₈N₂O₂ | ChemScene[1] |

| Molecular Weight | 116.12 g/mol | ChemScene[1] |

| CAS Number | 166395-15-9 | ChemScene[1] |

| Topological Polar Surface Area (TPSA) | 64.35 Ų | ChemScene[1] |

| Predicted LogP | -0.9465 | ChemScene[1] |

| Hydrogen Bond Donors | 2 | ChemScene[1] |

| Hydrogen Bond Acceptors | 3 | ChemScene[1] |

| Rotatable Bonds | 1 | ChemScene[1] |

This data provides initial insights. The negative LogP value suggests a preference for hydrophilic environments, which is somewhat contrary to the qualitative observation of it being insoluble in water. This highlights the necessity for empirical testing.

Solubility Profile: From Qualitative to Quantitative Understanding

Currently, the public domain offers limited quantitative solubility data for 4-(Aminomethyl)-1,3-oxazolidin-2-one. One supplier qualitatively describes it as "insoluble in water (or hydrolyzed); soluble in benzene and chloroform". To move beyond this, a systematic approach to quantifying its solubility in pharmaceutically relevant solvents is essential.

Rationale for Solvent Selection

The choice of solvents for solubility testing should be guided by their relevance in drug formulation and manufacturing. A recommended panel of solvents would include:

-

Aqueous Media: Purified water, and buffered solutions at pH 2 (acidic), pH 7 (neutral), and pH 9 (basic) to understand the impact of ionization on solubility.

-

Organic Solvents:

-

Protic Solvents: Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400). These are common co-solvents in liquid formulations.

-

Aprotic Solvents: Acetone, Acetonitrile. These are often used in manufacturing processes.

-

Non-polar Solvents: Chloroform, Benzene (as per supplier data, for confirmation).

-

Experimental Protocol for Equilibrium Solubility Determination

The following protocol outlines a robust method for determining the equilibrium solubility of 4-(Aminomethyl)-1,3-oxazolidin-2-one.

Objective: To determine the saturation concentration of the compound in various solvents at a controlled temperature.

Materials:

-

4-(Aminomethyl)-1,3-oxazolidin-2-one (pure, solid form)

-

Selected solvents (as listed in 3.1)

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Calibrated analytical balance

-

HPLC system with a suitable detector (e.g., UV-Vis or ELSD)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Add an excess amount of solid 4-(Aminomethyl)-1,3-oxazolidin-2-one to a series of vials, each containing a known volume of a different solvent. The excess solid is crucial to ensure saturation.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed. Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the dissolved concentration has reached a steady state.

-

Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

-

Sample Dilution and Analysis: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Dilute the aliquot with a suitable solvent (usually the mobile phase of the analytical method) to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated analytical method (e.g., HPLC) to determine the concentration of the dissolved compound.

-

Calculation: Calculate the solubility in mg/mL or g/L by back-calculating from the diluted sample concentration.

The Impact of Salt Formation on Aqueous Solubility

The presence of a primary amine in the structure of 4-(Aminomethyl)-1,3-oxazolidin-2-one suggests that its hydrochloride salt may exhibit significantly different solubility characteristics, particularly in aqueous media. The hydrochloride salt is commercially available and should be included in any comprehensive solubility assessment.[2] The experimental protocol described above can be applied to the hydrochloride salt as well.

Stability Profile: A Forced Degradation Approach

Forced degradation studies are the cornerstone of understanding a drug candidate's intrinsic stability.[3] By subjecting the molecule to harsh conditions, we can predict its degradation pathways, identify potential degradation products, and develop stability-indicating analytical methods.

Designing a Forced Degradation Study

A comprehensive forced degradation study should investigate the effects of hydrolysis, oxidation, heat, and light.

dot

Caption: Workflow for a comprehensive forced degradation study.

Experimental Protocol for Forced Degradation

Objective: To identify the degradation pathways and potential degradation products of 4-(Aminomethyl)-1,3-oxazolidin-2-one under various stress conditions.

Materials:

-

4-(Aminomethyl)-1,3-oxazolidin-2-one

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Water bath or oven

-

Photostability chamber

-

HPLC-UV system

-

LC-MS/MS system

Procedure:

-

Sample Preparation: Prepare stock solutions of the compound in a suitable solvent (e.g., water or a water/acetonitrile mixture).

-

Stress Conditions:

-

Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at 60°C.

-

Base Hydrolysis: Treat the stock solution with 0.1 M NaOH and heat at 60°C.

-

Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature.

-

Thermal Degradation:

-

Solution: Heat the stock solution at 80°C.

-

Solid: Expose the solid compound to 80°C.

-

-

Photolytic Degradation: Expose the stock solution and solid compound to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).

-

-

Time Points: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours) for each condition.

-

Sample Quenching: Neutralize the acidic and basic samples before analysis.

-

Analysis:

-

Analyze all samples by a stability-indicating HPLC method. The method should be capable of separating the parent compound from all degradation products. A good starting point for method development would be a C18 column with a gradient elution of a buffered aqueous mobile phase and an organic modifier like acetonitrile or methanol.

-

Use LC-MS/MS to identify the mass of the degradation products and elucidate their structures.

-

Predicted Degradation Pathways

Based on the chemical structure of 4-(Aminomethyl)-1,3-oxazolidin-2-one, several degradation pathways can be hypothesized:

-

Hydrolysis: The oxazolidinone ring is susceptible to hydrolysis under both acidic and basic conditions, which would lead to ring-opening. This is consistent with supplier information.[4]

-

Oxidation: The primary amine of the aminomethyl group is a potential site for oxidation.

dot

Caption: Hypothesized degradation pathways.

Development of a Stability-Indicating Analytical Method

A crucial outcome of the forced degradation study is the development and validation of a stability-indicating analytical method, typically an HPLC method.

Key characteristics of a stability-indicating method:

-

Specificity: The ability to accurately measure the analyte in the presence of impurities, degradation products, and excipients.

-

Accuracy: The closeness of the test results to the true value.

-

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

-

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

-

Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

-

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.